molecular formula C10H15NO2 B14191420 4-[(Pyridin-4-yl)methoxy]butan-1-ol CAS No. 851761-79-0

4-[(Pyridin-4-yl)methoxy]butan-1-ol

Cat. No.: B14191420
CAS No.: 851761-79-0
M. Wt: 181.23 g/mol
InChI Key: CUSRZZLMKRKINJ-UHFFFAOYSA-N
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Description

4-[(Pyridin-4-yl)methoxy]butan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine and contains a butanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-4-yl)methoxy]butan-1-ol typically involves the reaction of 4-pyridinemethanol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-4-yl)methoxy]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-[(Pyridin-4-yl)methoxy]butan-1-one or 4-[(Pyridin-4-yl)methoxy]butanal.

    Reduction: 4-[(Piperidin-4-yl)methoxy]butan-1-ol.

    Substitution: 4-[(Pyridin-4-yl)methoxy]butyl chloride or 4-[(Pyridin-4-yl)methoxy]butylamine.

Scientific Research Applications

4-[(Pyridin-4-yl)methoxy]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-4-yl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-4-yl)butan-1-ol
  • 4-(Pyridin-3-yl)methoxybutan-1-ol
  • 4-(Pyridin-2-yl)methoxybutan-1-ol

Uniqueness

4-[(Pyridin-4-yl)methoxy]butan-1-ol is unique due to its specific structural features, such as the position of the pyridine ring and the methoxy group. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

851761-79-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(pyridin-4-ylmethoxy)butan-1-ol

InChI

InChI=1S/C10H15NO2/c12-7-1-2-8-13-9-10-3-5-11-6-4-10/h3-6,12H,1-2,7-9H2

InChI Key

CUSRZZLMKRKINJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1COCCCCO

Origin of Product

United States

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